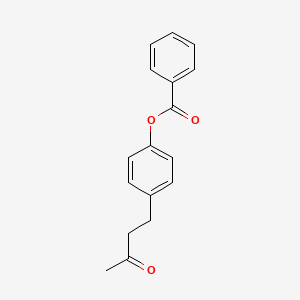

4-(3-Oxobutyl)phenyl benzoate

Description

Significance within Contemporary Organic Chemistry

The significance of 4-(3-Oxobutyl)phenyl benzoate (B1203000) in contemporary organic chemistry lies primarily in its role as a versatile intermediate and building block for the synthesis of more complex molecules. ontosight.ai Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations.

The ester group can be hydrolyzed to a phenol (B47542), which can then participate in a range of reactions, such as etherification or the formation of other esters. The ketone functionality in the oxobutyl side chain is a key site for nucleophilic addition and condensation reactions. This allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups.

For instance, compounds with similar structural motifs are utilized in the synthesis of dihydroisocoumarins and isocoumarins, which are important skeletons with a wide range of biological activities. mdpi.comresearchgate.net The 3-oxobutyl group, in particular, is a precursor in various cyclization reactions to form heterocyclic systems. The strategic placement of the benzoate and oxobutyl groups on the phenyl ring makes this compound a valuable synthon for creating targeted molecular architectures.

Structural Analysis and Reactive Functional Group Identification

The molecular structure of 4-(3-Oxobutyl)phenyl benzoate, with the chemical formula C₁₇H₁₆O₃, is characterized by a central phenyl ring substituted at the 1 and 4 positions. chemsrc.com One position is occupied by a benzoate group, and the other by a 3-oxobutyl group. ontosight.ai

The two primary reactive functional groups in this molecule are the ester and the ketone. ontosight.ai

Ester Group (-COO-): This group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to a phenyl group (the benzoate portion). Esters are known for their relative stability but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (benzoic acid) and an alcohol (in this case, a phenol). ontosight.ai This reactivity is fundamental to its use as a protecting group or as a precursor to other functional groups.

Ketone Group (-CO-): Located at the third position of the butyl chain, the ketone group is a site of high reactivity. ontosight.ai The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for a wide array of reactions, including reductions to form a secondary alcohol, and various carbon-carbon bond-forming reactions like aldol (B89426) condensations. The presence of the ketone is a key feature that imparts significant synthetic utility to the molecule. ontosight.ai

The interplay of these two functional groups allows for selective and sequential chemical modifications, making this compound a versatile tool in organic synthesis.

Current State of Research and Knowledge Gaps

Current research on this compound and related structures is focused on expanding their synthetic applications and exploring their potential in various fields. Studies have demonstrated the use of similar compounds in the synthesis of complex heterocyclic structures and as intermediates in the preparation of specialty chemicals. ontosight.ai For example, research has shown the utility of related β-keto esters in aldol condensations to construct complex molecular scaffolds. The analysis of this compound using techniques like High-Performance Liquid Chromatography (HPLC) has been established, facilitating its purification and characterization. sielc.comsielc.com

Despite its potential, there are notable knowledge gaps concerning this compound. While its role as a synthetic intermediate is recognized, detailed studies on its specific applications in materials science or as a precursor for pharmaceutical compounds are not extensively documented in publicly available literature. ontosight.ai Furthermore, comprehensive investigations into the full range of its chemical reactivity, particularly the synergistic or competitive interactions between the ester and ketone functionalities under various reaction conditions, remain an area for further exploration. The development of novel synthetic methodologies that leverage the unique structural features of this compound could unlock new avenues for its application.

| Property | Value |

| CAS Number | 94135-08-7 chemsrc.comsielc.comechemportal.orgepa.gov |

| Molecular Formula | C₁₇H₁₆O₃ chemsrc.comsielc.comepa.gov |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | [4-(3-oxobutyl)phenyl] benzoate |

| Synonyms | 2-Butanone, 4-[4-(benzoyloxy)phenyl]- sielc.com |

Structure

3D Structure

Properties

CAS No. |

94135-08-7 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

[4-(3-oxobutyl)phenyl] benzoate |

InChI |

InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |

InChI Key |

SGCBNKSLSODZJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Oxobutyl Phenyl Benzoate and Its Analogues

Strategies for Constructing the 3-Oxobutyl Phenyl Moiety

Organometallic Cross-Coupling Methods

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a direct path to constructing the core structure of 4-(3-oxobutyl)phenyl benzoate (B1203000). While classical syntheses of the parent phenol (B47542), 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), often rely on aldol (B89426) condensation followed by hydrogenation, cross-coupling methods provide alternative and versatile routes. researchgate.netshokubai.org These reactions typically involve a palladium catalyst to couple an organometallic reagent with an organic halide or triflate. researchgate.netuwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. A plausible route to the target structure could involve the coupling of a protected 4-halophenyl benzoate (e.g., 4-bromophenyl benzoate) with a butanone-containing boronic acid or ester. Conversely, a boronic acid derivative of protected 4-hydroxybenzaldehyde could be coupled with a suitable enolate equivalent or halo-ketone, followed by side-chain elaboration. The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. pku.edu.cnmdpi.com

Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov To synthesize the 4-(3-oxobutyl)phenyl benzoate framework, a protected 4-halophenol could be reacted with methyl vinyl ketone. This would form an enone intermediate, 4-(4-hydroxyphenyl)but-3-en-2-one, which can then be selectively hydrogenated to yield the desired saturated oxobutyl side chain. The reaction is typically catalyzed by a palladium complex and requires a base. nih.govlibretexts.org

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A potential synthetic route could involve coupling a protected 4-iodophenyl benzoate with a terminal alkyne such as 3-butyn-2-one. The resulting alkynone could then be selectively hydrogenated to furnish the oxobutyl side chain. The mild reaction conditions of the Sonogashira coupling make it suitable for complex molecule synthesis. wikipedia.org

Table 1: Proposed Organometallic Cross-Coupling Strategies

| Coupling Reaction | Proposed Reactant 1 | Proposed Reactant 2 | Key Intermediate | Catalyst System |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenyl benzoate (phenol protected) | (3-Oxobutyl)boronic acid | Protected this compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Mizoroki-Heck | 4-Iodophenol (phenol protected) | Methyl vinyl ketone | Protected 4-(4-hydroxyphenyl)but-3-en-2-one | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | 4-Iodophenyl benzoate (phenol protected) | 3-Butyn-2-one | 4-(3-Oxobut-1-ynyl)phenyl benzoate | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine Base |

Design and Synthesis of Structurally Related Analogs

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be targeted at three key regions: the benzoate moiety, the oxobutyl side chain, and the introduction of chirality.

Altering the benzoate portion is synthetically straightforward. The final step in the synthesis of the parent compound is typically the esterification of 4-(4-hydroxyphenyl)butan-2-one with benzoyl chloride. By substituting benzoyl chloride with various substituted acyl chlorides or by using different carboxylic acids in an esterification reaction (e.g., Steglich or Yamaguchi esterification), a wide array of analogues can be generated.

Table 3: Examples of Benzoate Moiety Analogs

| Analog Structure | Required Reagent | Potential Property Modification |

|---|---|---|

| 4-(3-Oxobutyl)phenyl 4-methoxybenzoate | 4-Methoxybenzoyl chloride | Increased electron density, potential H-bond acceptor |

| 4-(3-Oxobutyl)phenyl 4-nitrobenzoate | 4-Nitrobenzoyl chloride | Electron-withdrawing group, potential H-bond acceptor |

| 4-(3-Oxobutyl)phenyl 2-fluorobenzoate | 2-Fluorobenzoyl chloride | Altered conformation and electronic properties |

| 4-(3-Oxobutyl)phenyl acetate | Acetyl chloride | Aliphatic ester, increased hydrophilicity |

The oxobutyl side chain can be modified by altering the starting materials in a classical aldol condensation approach. The synthesis of raspberry ketone often starts with 4-hydroxybenzaldehyde and acetone. researchgate.netresearchgate.net Replacing acetone with other ketones allows for the synthesis of analogues with different chain lengths, branching, or ketone positions. The subsequent hydrogenation of the resulting enone intermediate yields the final saturated side chain.

Table 4: Examples of Side Chain Analogs via Aldol Condensation

| Aldol Condensation Ketone | Resulting Side Chain (after hydrogenation) | Analog Name Fragment |

|---|---|---|

| Butan-2-one | 3-Methyl-4-oxopentyl | 4-(3-Methyl-4-oxopentyl)phenyl... |

| Pentan-3-one | 2-Ethyl-3-oxopentyl | 4-(2-Ethyl-3-oxopentyl)phenyl... |

| Cyclopentanone | 2-(1-Oxocyclopentyl)ethyl | 4-[2-(1-Oxocyclopentyl)ethyl]phenyl... |

Introducing stereogenic centers into the structure can lead to stereoisomers with distinct biological activities. A primary target for introducing chirality is the ketone of the oxobutyl side chain. Asymmetric reduction of the prochiral ketone to a secondary alcohol creates a chiral center.

Several methods exist for enantioselective ketone reduction: wikipedia.org

Catalytic Asymmetric Reduction: Reagents such as the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) can reduce ketones to alcohols with high enantioselectivity. mdpi.com

Biocatalysis: Enzymes and whole-cell systems (e.g., plant tissues, yeast) can reduce ketones to chiral alcohols, often with excellent enantiomeric excess (e.e.). nih.gov

Chiral Hydride Reagents: Stoichiometric reagents like Midland Alpine borane reduction can also achieve high enantioselectivity for certain substrates. wikipedia.orgias.ac.in

The resulting chiral alcohol, 4-(3-hydroxybutyl)phenyl benzoate, would exist as (R) and (S) enantiomers, providing valuable probes for stereospecific interactions.

Advanced Chemical Reactivity and Transformation Studies of 4 3 Oxobutyl Phenyl Benzoate

Hydrolysis and Transesterification Kinetics of the Ester Linkage

The ester linkage in 4-(3-Oxobutyl)phenyl benzoate (B1203000) is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. The kinetics of these reactions are influenced by factors such as pH, temperature, and the nature of the attacking nucleophile.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), 4-(3-Oxobutyl)phenyl benzoate can undergo transesterification. This equilibrium process involves the substitution of the phenoxy group with an alkoxy group from the reacting alcohol. The reaction mechanism is similar to that of hydrolysis, with the alcohol acting as the nucleophile. The position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

The table below presents representative second-order rate constants for the alkaline hydrolysis of various para-substituted phenyl benzoates, which provides a basis for estimating the reactivity of the title compound.

| Substituent (X) in p-X-C₆H₄O-CO-C₆H₅ | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|---|---|

| -H | 2.25 M aq. Bu₄NBr | 25 | 0.123 |

| -F | 2.25 M aq. Bu₄NBr | 25 | 0.316 |

| -Cl | Water | 25 | 0.437 |

| -NO₂ | 2.25 M aq. Bu₄NBr | 25 | 4.47 |

| -CH₃ | Water | 25 | 0.0692 |

| -OCH₃ | Water | 25 | 0.0575 |

Data is illustrative and sourced from studies on substituted phenyl benzoates. rsc.orgcas.cz

Ketone Group Reactivity: Nucleophilic Addition and Reduction Pathways

The ketone carbonyl group in the 3-oxobutyl substituent is a key site for nucleophilic addition and reduction reactions. The carbon atom of the carbonyl is electrophilic and is readily attacked by a variety of nucleophiles. ncert.nic.inchemistrysteps.comlibretexts.org

Nucleophilic Addition: Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. ncert.nic.inchemistrysteps.com In this compound, the ketone is sterically hindered to some extent by the adjacent phenyl ring and the methyl group. Common nucleophilic addition reactions include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (or a cyanide salt in the presence of acid) yields a cyanohydrin.

Formation of Hemiacetals and Acetals: In the presence of an alcohol and an acid catalyst, the ketone can form a hemiacetal, which can then react further to form an acetal.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl group to form tertiary alcohols after acidic workup.

Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. ksu.edu.sa

A significant aspect of the reactivity of this compound is the potential for chemoselectivity. It is often possible to react the ketone group selectively in the presence of the less reactive ester group. nih.gov

| Reagent | Product Type |

|---|---|

| HCN / KCN, H⁺ | Cyanohydrin |

| R-OH, H⁺ | Acetal |

| R-MgX, then H₃O⁺ | Tertiary Alcohol |

| R-NH₂, H⁺ | Imine |

| R₂NH, H⁺ | Enamine |

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol or completely deoxygenated to a methylene group.

Reduction to an Alcohol: This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. Notably, NaBH₄ is generally chemoselective for the reduction of ketones in the presence of esters, making it a suitable reagent for the selective reduction of the ketone in this compound to the corresponding secondary alcohol. rsc.orgbeilstein-journals.org Ammonia borane has also been shown to be effective for this selective reduction in aqueous media. rsc.org

Reduction to an Alkane: The complete reduction of the ketone to a methylene group can be accomplished under harsher conditions. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) wikipedia.orgbyjus.com and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) wikipedia.orgbyjus.com are the most common methods for this transformation. The choice between these two methods depends on the stability of the other functional groups in the molecule to acidic or basic conditions.

Aromatic Ring Functionalization and Electrophilic Substitution

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the electronic effects of their respective substituents.

The Phenyl Ring of the Benzoate Group: This ring is attached to the carbonyl carbon of the ester. The carbonyl group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. libretexts.orgyoutube.com Therefore, electrophilic substitution on this ring is expected to be slower than on unsubstituted benzene (B151609) and to occur at the positions meta to the ester linkage.

The 4-(3-Oxobutyl)phenyl Ring: This ring is substituted with the ester oxygen and the 3-oxobutyl group.

The ester oxygen is an activating group due to its ability to donate a lone pair of electrons into the ring through resonance. It is an ortho, para-director. cognitoedu.orgsavemyexams.com

The 4-(3-oxobutyl) group is an alkyl ketone substituent. The carbonyl group within this substituent is electron-withdrawing, making the group as a whole deactivating and a meta-director relative to its position on the ring. However, since it is para to the ester oxygen, its directing effect will influence the positions ortho to it.

| Aromatic Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Phenyl ring of the benzoate group | -COO-Ar | Deactivating, meta-directing | Meta to the ester linkage |

| 4-(3-Oxobutyl)phenyl ring | -O-CO-Ph (para to the oxobutyl group) | Activating, ortho, para-directing | Ortho to the ester oxygen |

Oxidative and Reductive Transformations of the Compound Core

Beyond the specific reductions of the ketone group, other oxidative and reductive transformations can be envisioned for the core structure of this compound.

Oxidative Transformations:

Oxidation of the Alkyl Side Chain: The benzylic methylene group (the CH₂ group adjacent to the phenyl ring) of the 3-oxobutyl substituent is susceptible to oxidation under strong oxidizing conditions (e.g., with KMnO₄ or K₂Cr₂O₇). This would likely lead to cleavage of the side chain and formation of a carboxylic acid at that position, though this is a harsh reaction that could also affect other parts of the molecule. Milder oxidation of the methylene group attached to the aromatic ring to a carbonyl group is also a possibility. ambeed.com

Oxidation of the Aromatic Ring: Under very harsh conditions, the aromatic rings can be oxidized, leading to ring-opening and degradation of the molecule.

Reductive Transformations:

Catalytic Hydrogenation: In addition to reducing the ketone, catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) can also reduce the aromatic rings, although this typically requires more forcing conditions (high pressure and temperature). The ester group can also be reduced under these conditions, though it is generally less reactive than the ketone and aromatic rings.

Birch Reduction: The Birch reduction (using an alkali metal in liquid ammonia with an alcohol) can be used to partially reduce one of the aromatic rings to a non-conjugated diene. The regioselectivity of this reduction would depend on the electronic nature of the substituents on each ring.

Rearrangements and Cyclization Reactions

The structure of this compound is amenable to certain types of rearrangement and cyclization reactions.

Fries Rearrangement: Phenolic esters, such as this compound, can undergo the Fries rearrangement in the presence of a Lewis acid catalyst (e.g., AlCl₃). researchgate.netrsc.orgthermofisher.comelectrochem.org This reaction involves the intramolecular migration of the benzoyl group from the phenolic oxygen to the ortho and/or para positions of the phenol (B47542) ring, yielding hydroxybenzophenone derivatives. In the case of this compound, the para position is blocked, so the rearrangement would exclusively produce the ortho-acyl phenol. The reaction is often performed at elevated temperatures.

Intramolecular Cyclization: The presence of a ketone and an activated aromatic ring in the same molecule opens up the possibility of intramolecular cyclization reactions. For example, under acidic conditions, an intramolecular electrophilic aromatic substitution could potentially occur, where the protonated ketone acts as an electrophile and attacks the electron-rich phenyl ring. This would lead to the formation of a new six-membered ring, resulting in a tricyclic system. The feasibility of such a reaction would depend on the specific reaction conditions and the relative activation of the aromatic ring. Intramolecular aldol-type reactions are also a possibility if the enolate of the ketone can be formed and can react with another part of the molecule, although in this specific structure, a straightforward intramolecular aldol (B89426) reaction is not immediately apparent. However, intramolecular cyclizations of keto-esters are known reactions. cdnsciencepub.comlibretexts.orgresearchgate.net

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 4 3 Oxobutyl Phenyl Benzoate

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For 4-(3-Oxobutyl)phenyl benzoate (B1203000) (Molecular Formula: C₁₇H₁₆O₃), the expected monoisotopic mass is 268.1099 Da. An HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value extremely close to this theoretical mass. The observation of the molecular ion peak [M]⁺, or adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, with a mass accuracy within a few parts per million (ppm), would provide strong evidence for the proposed elemental formula, distinguishing it from other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with various 2D NMR experiments, the connectivity and spatial relationships of atoms can be determined.

Based on the structure of 4-(3-Oxobutyl)phenyl benzoate, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Predicted data based on analogous structures. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a (CH₃) | ~2.1 | Singlet (s) | 3H |

| H-b (CH₂) | ~2.8 | Triplet (t) | 2H |

| H-c (CH₂) | ~3.0 | Triplet (t) | 2H |

| H-d, H-d' | ~7.1-7.3 | Doublet (d) | 2H |

| H-e, H-e' | ~7.1-7.3 | Doublet (d) | 2H |

| H-f, H-f' | ~8.1-8.2 | Doublet (d) | 2H |

| H-g, H-g' | ~7.4-7.6 | Triplet (t) | 2H |

| H-h | ~7.4-7.6 | Triplet (t) | 1H |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Predicted data based on analogous structures. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O, ketone) | ~208 |

| C-2 (CH₃) | ~30 |

| C-3 (CH₂) | ~45 |

| C-4 (CH₂) | ~30 |

| C-5 (Ar-C) | ~140 |

| C-6, C-6' (Ar-CH) | ~130 |

| C-7, C-7' (Ar-CH) | ~122 |

| C-8 (Ar-C) | ~150 |

| C-9 (C=O, ester) | ~165 |

| C-10 (Ar-C) | ~130 |

| C-11, C-11' (Ar-CH) | ~130 |

| C-12, C-12' (Ar-CH) | ~128 |

| C-13 (Ar-CH) | ~133 |

To confirm the assignments from 1D NMR and to piece together the complete molecular structure, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, a key correlation would be observed between the methylene protons at positions 'b' and 'c' in the oxobutyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals (a, b, c, d, e, f, g, h) to their attached carbons (2, 3, 4, 6, 7, 11, 12, 13).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the methyl protons (a) to the ketone carbonyl carbon (C-1) and the adjacent methylene carbon (C-3) would be expected. Similarly, correlations from the methylene protons (c) to the aromatic carbons (C-5, C-6) would confirm the attachment of the butyl chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is invaluable for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between protons on the benzoate ring and the adjacent phenyl ring, providing information about the preferred rotational conformation around the ester linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show strong, characteristic absorption bands for the two different carbonyl groups. The ester carbonyl (C=O) stretch would typically appear around 1735-1750 cm⁻¹, while the ketone carbonyl stretch would be expected at a lower wavenumber, around 1715 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester group (around 1280-1100 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data. It would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone of the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: Predicted data based on analogous structures. Actual experimental values may vary.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

| C=O Stretch (Ester) | ~1740 | FT-IR |

| C=O Stretch (Ketone) | ~1715 | FT-IR |

| C-H Stretch (Aromatic) | ~3100-3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | ~3000-2850 | FT-IR, Raman |

| C-O Stretch (Ester) | ~1280-1100 | FT-IR |

| C=C Stretch (Aromatic) | ~1600, ~1450 | FT-IR, Raman |

X-ray Crystallography for Solid-State Conformation and Packing

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the solid-state conformation of the molecule, including the orientation of the benzoate group relative to the phenyl ring and the conformation of the flexible oxobutyl chain. Information on intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing, would also be obtained.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of a target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a C18 or similar non-polar stationary phase with a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. A UV detector would be suitable for detection, given the presence of the aromatic chromophores. The purity of a sample would be determined by the presence of a single major peak, and the percentage purity can be calculated from the relative peak area. This method can also be scaled up for preparative separation to isolate the pure compound from a reaction mixture.

Computational and Theoretical Investigations of 4 3 Oxobutyl Phenyl Benzoate

Electronic Structure Calculations (DFT, ab initio)

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its reactivity and physical properties. Computational methods such as DFT, with functionals like B3LYP, and ab initio techniques like Møller–Plesset perturbation theory (MP2), are employed to determine the most stable conformation of 4-(3-Oxobutyl)phenyl benzoate (B1203000). nih.govnih.gov

For the parent phenyl benzoate, studies have shown that the molecule is not planar, with the two phenyl rings being twisted relative to each other. nih.govnih.gov The dihedral angle between the phenyl and benzoyl rings in phenyl benzoate is approximately 55.7°. nih.gov For 4-(3-Oxobutyl)phenyl benzoate, the addition of the flexible oxobutyl chain introduces additional rotational freedom, leading to a more complex conformational landscape. The final optimized geometry would be a balance of steric and electronic effects.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl Benzoate Core (Calculated at the B3LYP/6-31+G level)*

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | - | - |

| C-O (ester) | 1.35 | - | - |

| O-C (phenyl) | 1.41 | - | - |

| C-C (aromatic) | 1.39-1.40 | - | - |

| C-O-C | - | 118.0 | - |

| O=C-O | - | 123.0 | - |

| Phenyl-Benzoyl | - | - | ~55-60 |

Note: These are typical values for the phenyl benzoate core; the 4-(3-oxobutyl) substituent would cause minor deviations in these parameters.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring containing the ester oxygen, which acts as a donating group. The LUMO is likely to be centered on the benzoyl group and the ketone functionality of the oxobutyl substituent, as these are electron-withdrawing regions. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Characteristics of this compound

| Orbital | Primary Localization | Role in Reactions |

| HOMO | Phenoxy group and attached phenyl ring | Electron donor (nucleophilic center) |

| LUMO | Benzoyl group and ketone carbonyl | Electron acceptor (electrophilic center) |

Spectroscopic Parameter Prediction

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. For phenyl benzoate, calculated vibrational spectra show excellent agreement with experimental data. nih.govresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester and ketone groups, C-O stretching of the ester, and various aromatic C-H and C=C vibrations.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The predicted transitions would correspond to π-π* and n-π* transitions within the aromatic rings and carbonyl groups.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides a means to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be modeled, such as the hydrolysis of the ester bond or reactions involving the ketone group.

To model a reaction mechanism, a reaction coordinate is defined, and the energy of the system is calculated at various points along this coordinate. The highest point on this energy profile corresponds to the transition state, which can be characterized by having a single imaginary vibrational frequency. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time, including their interactions with solvent molecules. researchgate.net For this compound, MD simulations can provide insights into how the molecule behaves in different solvent environments.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms. This allows for the study of dynamic processes such as conformational changes, solvation, and aggregation. mdpi.com For instance, an MD simulation of this compound in a water box could reveal the hydration structure around the molecule and the stability of different conformers in an aqueous environment.

Quantitative Structure-Property Relationship (QSPR) Modeling Frameworks

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that relates a particular property (e.g., boiling point, solubility, biological activity) to a set of molecular descriptors.

For a series of benzoate esters, a QSPR model could be developed to predict a property of interest. researchgate.net The process would involve:

Data Collection: Gathering experimental data for the property of interest for a set of related benzoate compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a predictive model.

Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.

Such a framework could be applied to predict various properties of this compound and its analogs.

Role of 4 3 Oxobutyl Phenyl Benzoate in Complex Chemical Synthesis

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, 4-(3-Oxobutyl)phenyl benzoate (B1203000) offers two primary reactive sites: the ketone functional group and the phenyl benzoate ester linkage. This duality allows for a range of selective transformations, positioning it as a valuable precursor for more complex molecular architectures.

The ketone group, a methyl ketone, is amenable to a wide array of chemical modifications. It can undergo nucleophilic addition reactions with various carbon and heteroatom nucleophiles, providing a route to introduce new functional groups and extend the carbon skeleton. Furthermore, the α-protons to the carbonyl are acidic and can be deprotonated to form an enolate, which can then participate in a variety of bond-forming reactions.

The phenyl benzoate ester, on the other hand, can be viewed as a protected phenol (B47542). The benzoate group can be selectively cleaved under hydrolytic conditions to reveal a phenolic hydroxyl group. This deprotection strategy is a common tactic in organic synthesis to unmask a reactive functional group at a later stage of a synthetic sequence, preventing it from interfering with reactions targeting other parts of the molecule.

The differential reactivity of the ketone and the ester allows for a stepwise modification of the molecule. For instance, the ketone can be transformed while the benzoate ester remains intact, and vice versa. This orthogonal reactivity is a key feature that makes 4-(3-Oxobutyl)phenyl benzoate a useful precursor in the synthesis of complex target molecules.

| Functional Group | Potential Transformations | Synthetic Utility |

| Ketone | Nucleophilic addition, enolate formation, reduction, oxidation | Introduction of new functional groups, carbon-carbon bond formation, synthesis of alcohols and carboxylic acids |

| Phenyl Benzoate Ester | Hydrolysis (cleavage) | Deprotection to reveal a phenol, enabling further functionalization |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural motifs within this compound make it a promising starting material for the synthesis of various heterocyclic systems. The ketone functionality is a key reactive handle for cyclization reactions that form the core of many heterocyclic rings.

One notable application is in the Gewald synthesis of aminothiophenes . This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgthieme-connect.com Aryl ketones, such as the one present in this compound, have been shown to be reactive in this one-pot synthesis, leading to the formation of 4-aryl-substituted 2-aminothiophene-3-carboxylates. thieme-connect.com

Another potential application is in the synthesis of pyrimidines . The Pinner synthesis and its modifications utilize β-keto esters in condensation reactions with amidines to form pyrimidine rings. slideshare.netmdpi.com While this compound is not a β-keto ester itself, it can be readily converted into one through various synthetic routes, thus serving as a precursor to pyrimidine synthesis.

Furthermore, the aryl ketone moiety of this compound can be utilized in the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the reaction of the ketone with an arylhydrazine, to produce an indole. alfa-chemistry.comwikipedia.orgnih.gov This method is a powerful tool for the construction of the indole nucleus, a common scaffold in pharmaceuticals and natural products.

| Heterocyclic System | Synthetic Approach | Role of this compound |

| Aminothiophenes | Gewald Synthesis | Ketone serves as a key reactant for condensation and cyclization. wikipedia.orgthieme-connect.com |

| Pyrimidines | Pinner Synthesis | Can be a precursor to the required β-keto ester. slideshare.netmdpi.com |

| Indoles | Fischer Indole Synthesis | The aryl ketone functionality is a direct precursor to the necessary arylhydrazone intermediate. alfa-chemistry.comwikipedia.orgnih.gov |

Intermediate in the Synthesis of Natural Product Scaffolds

The structural framework of this compound is reminiscent of substructures found in a variety of natural products. This makes it a potentially valuable intermediate in the synthesis of these complex molecules and their analogues. A notable example is its relationship to raspberry ketone , a natural phenolic compound responsible for the aroma of raspberries. researchgate.netnih.gov

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, shares the same 4-phenyl-2-butanone core as this compound. nih.gov In a synthetic context, the phenyl benzoate group of this compound can be considered a protecting group for the phenol in raspberry ketone. This allows for chemical modifications to be performed on other parts of the molecule without affecting the sensitive phenolic hydroxyl group. Subsequent deprotection via hydrolysis of the benzoate ester would then yield the natural product or a derivative thereof.

The biosynthesis of raspberry ketone in plants proceeds through the phenylpropanoid pathway, starting from p-coumaroyl-CoA. nih.gov Chemical syntheses often mimic this structure-building process, and a protected 4-phenyl-2-butanone derivative like this compound could serve as a key intermediate in a multi-step synthesis of raspberry ketone and its analogues. researchgate.net

The versatility of the 4-phenyl-2-butanone scaffold extends beyond raspberry ketone. This structural motif is present in other natural products and bioactive molecules. Therefore, this compound, as a readily modifiable form of this scaffold, holds potential as an intermediate in the synthesis of a broader range of natural product-like molecules.

| Natural Product Scaffold | Structural Relationship | Synthetic Strategy |

| Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) | Phenyl benzoate as a protecting group for the phenol | Modification of other parts of the molecule followed by deprotection of the benzoate ester. researchgate.netnih.gov |

| Other Phenylbutanones | Core 4-phenyl-2-butanone structure | Serves as a versatile intermediate for further elaboration into more complex natural product scaffolds. |

Exploration of 4 3 Oxobutyl Phenyl Benzoate in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The molecular architecture of 4-(3-Oxobutyl)phenyl benzoate (B1203000) offers distinct reactive sites that could be leveraged for polymerization. The presence of the ketone carbonyl group is particularly significant, as it provides a pathway for creating specialized polymer backbones or for introducing functional side chains.

Research into monomers containing ketone functionalities has shown their value in forming well-defined polymers. researchgate.netacs.org Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been successfully employed to polymerize vinyl ketone monomers, yielding polymers with predictable molecular weights and low polydispersities. acs.org Similarly, monomers with ketone side-chains have been synthesized and polymerized to create reactive polymer scaffolds. nih.govacs.org These scaffolds serve as platforms for subsequent chemical modifications, allowing for the attachment of various molecules post-polymerization. nih.gov

For 4-(3-Oxobutyl)phenyl benzoate, the ketone group could potentially be transformed into a polymerizable vinyl group, enabling its participation in addition polymerization. This would result in a polymer with pendant phenyl benzoate groups, a structure that could impart significant thermal stability and specific solubility characteristics to the resulting material.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Site Utilized | Potential Polymer Feature |

|---|---|---|

| Addition Polymerization | Conversion of ketone to a vinyl group | Phenyl benzoate side chains |

| Condensation Polymerization | Aldol (B89426) condensation at the ketone | Polyketone backbone |

| Electropolymerization | Aromatic rings | Conductive polymer films |

Integration into Polymeric Frameworks and Copolymers

Beyond serving as a homopolymer, this compound holds significant potential as a comonomer. By integrating it into polymeric frameworks with other monomers, materials scientists can precisely tailor the properties of the final product. The introduction of this compound into a copolymer structure would imbue the material with the distinct characteristics of both the ketone and phenyl benzoate functionalities.

The incorporation of ketone-containing monomers is a known strategy for creating advanced copolymers. nih.govacs.org For instance, a ketone-functionalized monomer has been chain-extended with poly(ethylene glycol methyl ether acrylate) (PEGMA) to produce a block copolymer. nih.govacs.org This approach allows for the combination of different properties, such as water solubility from the PEGMA block and reactive sites from the ketone block. nih.gov

In a similar fashion, copolymerizing a derivative of this compound with standard vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) could yield a material with enhanced thermal resistance and a higher glass transition temperature, properties conferred by the rigid phenyl benzoate group. Furthermore, the ketone group provides a reactive handle for cross-linking the polymer chains, thereby improving mechanical strength and solvent resistance. The rapid polymerization rate of vinyl ketone monomers can sometimes pose a challenge in achieving uniform copolymer composition, an important consideration in synthesis. google.comgoogle.com

Table 2: Hypothetical Copolymer Systems and Their Potential Properties

| Comonomer | Resulting Copolymer | Potential Enhanced Property |

|---|---|---|

| Styrene | Poly(styrene-co-vinylphenylketone benzoate) | Increased Glass Transition Temperature (Tg) |

| Methyl Methacrylate | Poly(MMA-co-vinylphenylketone benzoate) | Improved Thermal Stability |

| Acrylonitrile | Poly(acrylonitrile-co-vinylphenylketone benzoate) | Enhanced Chemical Resistance |

Application in the Design of Functional Organic Materials

The true potential of this compound in materials science lies in the design of functional organic materials where its specific chemical features can be exploited. The phenyl benzoate component is a structure commonly found in liquid crystals, thermotropic polymers, and high-performance engineering plastics due to its rigidity and ability to form stable, ordered structures. researchgate.net

The ketone group offers a versatile site for post-polymerization modification. This allows for the covalent attachment of other functional molecules, a technique used to create materials for specialized applications. nih.gov For example, polymers with ketone side chains can be functionalized for use in creating tailored polymeric medicines or for conjugating drugs and peptides. nih.gov The ability to attach different chemical moieties means that a base polymer derived from this compound could be adapted for a wide range of functions.

Moreover, polymers containing aromatic ketone groups are known for their photosensitivity. The Norrish type reactions in poly(vinyl ketones) can lead to photodegradation, an attribute that is desirable in applications such as photoresists for microlithography or in creating degradable plastics. researchgate.net The presence of the ketone in a polymer derived from this compound could therefore be harnessed to create light-responsive materials.

Table 3: Potential Applications Based on Functional Groups

| Functional Group | Associated Property | Potential Application Area |

|---|---|---|

| Phenyl Benzoate | Rigidity, Thermal Stability | High-Performance Thermoplastics, Liquid Crystals |

| Ketone | Reactivity, Photosensitivity | Cross-linkable Resins, Photoresists, Drug Conjugation |

| Aromatic System | π-Conjugation | Organic Electronics, Emissive Materials researchgate.net |

Sustainable Chemistry and Environmental Considerations in 4 3 Oxobutyl Phenyl Benzoate Research

Green Synthetic Routes and Atom-Economy Principles

The traditional synthesis of esters, including phenyl benzoates, often involves methods that are not aligned with the principles of green chemistry. For instance, the Schotten-Baumann reaction, a common method for preparing phenyl benzoate (B1203000), utilizes benzoyl chloride and phenol (B47542) in the presence of a base. While effective, this method can generate significant waste. youtube.comijrpr.com

A greener approach to the synthesis of 4-(3-Oxobutyl)phenyl benzoate would prioritize high atom economy, which maximizes the incorporation of reactant atoms into the final product. benthamdirect.com Modern synthetic strategies are moving towards cross-dehydrogenative coupling (CDC) reactions, which can form C-O bonds for ester synthesis using environmentally benign oxidants like molecular oxygen, with water as the only byproduct. labmanager.com The development of novel catalysts, such as noble-metal-based bimetallic oxide clusters, is pivotal for enabling these more sustainable chemical transformations. labmanager.com

Another green alternative is the Steglich esterification, which can be adapted to use less hazardous solvents like acetonitrile, thereby reducing the environmental impact. jove.com The ideal synthetic pathway for this compound would be a one-step process with a high atom economy, approaching the ideal of 100% utilization of starting materials.

Table 1: Comparison of Synthetic Methods for Ester Production

| Method | Typical Reagents | Byproducts | Green Chemistry Considerations |

|---|---|---|---|

| Schotten-Baumann Reaction | Acyl chloride, Alcohol, Base | HCl, Salt | Generates stoichiometric waste |

| Steglich Esterification | Carboxylic acid, Alcohol, Carbodiimide | Urea derivative | Can be performed in greener solvents |

| Cross-Dehydrogenative Coupling | Arene, Carboxylic acid, Oxidant | Water (with O2 as oxidant) | High atom economy, benign byproduct |

This table is interactive. Click on the headers to sort the data.

Biocatalytic and Flow Chemistry Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. benthamdirect.comresearchgate.net Enzymes, such as lipases, can catalyze esterification reactions under mild conditions, often with high selectivity, which reduces the formation of byproducts. benthamdirect.comresearchgate.net The enzymatic synthesis of esters is increasingly being explored for various applications, from food ingredients to pharmaceuticals, due to its alignment with green chemistry principles. benthamdirect.comresearchgate.net For this compound, employing a lipase-catalyzed reaction between a suitable phenol precursor and benzoic acid or a benzoate ester could offer a significantly greener synthetic route.

Combining biocatalysis with flow chemistry presents further advantages. Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for better control over reaction parameters, improved safety, and easier scalability. When biocatalysts are immobilized within a flow reactor, they can be reused multiple times, which enhances the economic and environmental viability of the process. This approach could lead to a highly efficient and sustainable production method for this compound.

Degradation Pathways and Environmental Fate Modeling

Understanding the environmental fate of a chemical is a cornerstone of sustainable chemistry. For this compound, there is currently a lack of specific data on its degradation pathways. However, inferences can be drawn from related compounds. For example, benzoyl peroxide is known to hydrolyze in water, and its degradation products may include benzoic acid. eaht.org Similarly, other esters like butyl benzyl (B1604629) phthalate (B1215562) can undergo hydrolysis, breaking the ester bond. nih.gov

It is plausible that this compound would also be susceptible to hydrolysis, yielding 4-hydroxyphenyl-3-oxobutane and benzoic acid. The subsequent fate of these degradation products would then need to be assessed. Environmental fate modeling, which uses computational tools to predict how a chemical will behave in different environmental compartments, would be an essential step in a comprehensive risk assessment. Such models would consider factors like the compound's water solubility, vapor pressure, and potential for biodegradation.

Recent studies have also highlighted that some benzoyl-containing compounds can degrade to form benzene (B151609) under certain conditions, a known carcinogen. nih.govvalisure.com A thorough investigation into the degradation of this compound would be necessary to rule out the formation of any such hazardous byproducts.

Circular Economy Principles in its Production

Integrating the production of this compound into a circular economy framework involves considering the entire lifecycle of the compound. This begins with the sourcing of raw materials. Ideally, the precursors for its synthesis would be derived from renewable, bio-based feedstocks.

The principles of a circular economy also emphasize waste valorization. Any byproducts from the synthesis of this compound should be considered as potential feedstocks for other processes. Furthermore, at the end of its useful life, the compound should ideally be recyclable or biodegradable into harmless substances that can be reintegrated into natural cycles. This "cradle-to-cradle" approach is fundamental to a truly sustainable chemical industry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

| Phenol |

| Acetonitrile |

| Benzoic acid |

| 4-hydroxyphenyl-3-oxobutane |

| Benzoyl peroxide |

| Butyl benzyl phthalate |

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for its Synthesis

The synthesis of 4-(3-Oxobutyl)phenyl benzoate (B1203000) can be envisioned through the esterification of 4-(4-hydroxyphenyl)-2-butanone (B135659), also known as raspberry ketone, with benzoyl chloride or a related benzoic acid derivative. A common method for this type of transformation is the Schotten-Baumann reaction, which is typically conducted in the presence of a base. byjus.comvedantu.compw.live Future research could focus on developing advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of this synthesis.

Potential Research Directions:

Heterogeneous Catalysts: While the traditional Schotten-Baumann reaction often uses a homogenous base catalyst like aqueous sodium hydroxide, future research could explore the use of solid-supported catalysts. byjus.comunacademy.com These heterogeneous catalysts, such as functionalized resins or zeolites, could offer significant advantages, including simplified product purification, catalyst recyclability, and the potential for continuous flow reactor systems. The development of a robust and reusable catalyst would be a significant step towards a more sustainable and economically viable synthesis of 4-(3-Oxobutyl)phenyl benzoate.

Enzymatic Catalysis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Future investigations could explore the use of lipases or other ester-forming enzymes to catalyze the benzoylation of 4-(4-hydroxyphenyl)-2-butanone. This approach could lead to milder reaction conditions, reduced byproduct formation, and a more environmentally friendly production process.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Research into photocatalytic systems for the synthesis of this compound could uncover novel reaction pathways. This might involve the use of a photosensitizer that, upon irradiation, facilitates the esterification reaction under mild conditions.

A comparative table of potential catalytic systems is presented below:

| Catalytic System | Potential Advantages | Research Focus |

| Heterogeneous Catalysts | Easy separation, reusability, potential for flow chemistry. | Development of novel solid-supported base catalysts. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of lipases for efficient benzoylation. |

| Photocatalysis | Use of light as a green energy source, potentially novel reactivity. | Design of photocatalysts for efficient esterification. |

Unexplored Chemical Transformations

The bifunctional nature of this compound, containing both a ketone and a benzoate ester, presents a rich landscape for exploring novel chemical transformations. The interplay between these two functional groups could lead to unique reactivity and the synthesis of new derivatives with interesting properties.

Areas for Future Exploration:

Selective Ketone Reduction: The reduction of the ketone group in this compound to a secondary alcohol would yield 4-(3-hydroxybutyl)phenyl benzoate. Research could focus on developing chemoselective reducing agents or catalytic systems that exclusively target the ketone without affecting the benzoate ester. This would provide a straightforward route to a new derivative with altered polarity and potential applications.

Reactions at the α-Carbon: The carbon atoms adjacent to the ketone (α-carbons) are susceptible to a variety of reactions. Future studies could investigate base-catalyzed reactions at this position, such as aldol (B89426) condensations with other carbonyl compounds, leading to the formation of more complex molecular architectures.

Fries Rearrangement: The Fries rearrangement is a classic organic reaction where a phenyl ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. sigmaaldrich.com Applying this reaction to this compound could potentially lead to the formation of novel phenolic compounds, although the presence of the existing ketone functionality might lead to complex reaction pathways that would require careful investigation.

Hydrolysis and Derivatization: The hydrolysis of the benzoate ester would regenerate 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone). While this is a simple transformation, it could be the first step in creating a library of derivatives by re-esterifying the phenolic hydroxyl group with a variety of different acyl chlorides.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Emerging Opportunities:

Predictive Modeling of Properties: Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to make predictions for new molecules. mdpi.com For this compound and its potential derivatives, AI could be used to predict key properties such as odor profile, solubility, and stability. This would allow for the in silico screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Generative Models for Novel Fragrance Design: Generative AI models can be used to design entirely new molecules with desired properties. researchgate.net By learning the complex relationships between chemical structure and odor, these models could propose novel derivatives of this compound with unique and desirable fragrance profiles. This approach could significantly accelerate the discovery of new fragrance ingredients.

Optimization of Synthesis Pathways: AI algorithms can be employed to analyze and optimize synthetic routes. By considering factors such as reaction yield, cost of starting materials, and environmental impact, machine learning tools could help identify the most efficient and sustainable methods for producing this compound and its derivatives.

The integration of AI and ML in the study of this compound is summarized in the table below:

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast properties like odor, solubility, and stability. | Prioritize synthesis of high-potential derivatives. |

| Generative Design | Create novel molecular structures with desired fragrance profiles. | Accelerate the discovery of new fragrance compounds. |

| Synthesis Optimization | Identify the most efficient and sustainable production routes. | Reduce costs and environmental impact of synthesis. |

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 4-(3-Oxobutyl)phenyl benzoate, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves esterification between 4-(3-Oxobutyl)phenol and benzoyl chloride or benzoic acid derivatives. Key methodologies include:

- Steglich esterification : Utilizes dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents in anhydrous solvents like dichloromethane ().

- Acid chloride route : Direct reaction of 4-(3-Oxobutyl)phenol with benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts ().

Critical factors affecting yield include solvent polarity (aprotic solvents enhance reactivity), temperature control (25–60°C), and catalyst loading. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ().

Q. 1.2. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Standard characterization involves:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (ketone protons in the oxobutyl group), δ 7.3–8.1 ppm (aromatic protons from the benzoate and phenyl groups).

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~208 ppm (ketone) ().

- FT-IR : Absorption bands at 1720–1740 cm⁻¹ (C=O stretching for ester and ketone groups) and 1250–1300 cm⁻¹ (C-O ester linkage) ().

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to the molecular formula C₁₇H₁₆O₃ (exact mass calculated as 276.1 g/mol) ().

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data may arise from conformational isomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism in the oxobutyl group) ().

- Computational modeling : DFT calculations (B3LYP/6-31G* level) to predict spectroscopic profiles and compare with experimental data ().

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations, especially in crowded aromatic regions ().

Q. 2.2. What experimental designs are recommended for studying the mesomorphic properties of this compound in liquid crystalline systems?

Phenyl benzoate derivatives often exhibit liquid crystalline behavior. To evaluate mesophases:

- Differential scanning calorimetry (DSC) : Determine phase transition temperatures (e.g., crystal-to-nematic transitions) with heating/cooling rates of 5–10°C/min ().

- Polarized optical microscopy (POM) : Identify texture patterns (e.g., schlieren textures for nematic phases) using a temperature-controlled stage ().

- X-ray diffraction (XRD) : Analyze layer spacing and molecular packing in smectic phases ().

Q. 2.3. What are the challenges in optimizing this compound for biological applications, such as antimicrobial activity?

Key challenges include:

- Solubility optimization : The compound’s hydrophobicity limits bioavailability. Strategies include derivatization with polar groups (e.g., glycosylation, as in ) or formulation with cyclodextrins.

- Structure-activity relationship (SAR) studies : Modifying the oxobutyl chain length or benzoate substituents to enhance bioactivity while minimizing cytotoxicity ().

- In vitro assays : Use standardized protocols (e.g., broth microdilution for MIC determination against Staphylococcus aureus or Escherichia coli) with solvent controls ().

Q. 2.4. How can chromatographic methods be tailored for detecting trace impurities in this compound samples?

- HPLC-UV/DAD : Use a C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 254 nm for benzoate absorption ().

- LC-MS/MS : For identifying low-abundance byproducts (e.g., hydrolyzed 4-(3-Oxobutyl)phenol) via fragmentation patterns ().

- Validation parameters : Include linearity (R² > 0.995), LOD/LOQ (<1 ppm), and precision (%RSD < 5%) per ICH guidelines ().

Methodological Challenges

Q. 3.1. What purification challenges arise during large-scale synthesis of this compound, and how are they addressed?

- Byproduct formation : Hydrolysis of the ester group under acidic or humid conditions. Mitigated via inert atmosphere (N₂/Ar) and molecular sieves ().

- High-viscosity solutions : Complicate column chromatography. Alternatives include centrifugal partition chromatography (CPC) or recrystallization from ethanol/water mixtures ().

Q. 3.2. How can researchers ensure reproducibility in kinetic studies of this compound’s degradation under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.